7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c1-2-3-6-4-7(9)13-8(12-6)10-5-11-13/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBGXKRBMFZSNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=NC=NN2C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917747-66-1 | |
| Record name | 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-propyl-1H-1,2,4-triazole-3-carboxylic acid with phosphoryl chloride (POCl3) to form the corresponding acid chloride, which then undergoes cyclization to yield the desired triazolopyrimidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 7-amino-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine, while oxidation can produce this compound N-oxide .
Scientific Research Applications
Antiviral Applications
One of the primary applications of 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine is in the development of antiviral agents. Research has identified the [1,2,4]triazolo[1,5-a]pyrimidine scaffold as a promising structure for creating compounds that inhibit various viral infections.
Case Study: Anti-Influenza Virus Activity
A study focused on synthesizing derivatives based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold demonstrated that certain analogs exhibited potent activity against the influenza virus. Specifically, compounds were designed to disrupt the RNA-dependent RNA polymerase complex's formation, which is crucial for viral replication. The results indicated that some derivatives could inhibit the PA-PB1 interaction effectively at non-toxic concentrations12.
Anticancer Activity
This compound has also shown promising anticancer properties. Its derivatives have been tested against various cancer cell lines.
Case Study: In Vitro Anticancer Activity
Research has highlighted the anticancer effects of [1,2,4]triazolo[1,5-a]pyrimidine derivatives against human cancer cell lines such as HeLa and MCF-7. For instance, one derivative demonstrated an IC50 value of 0.98 µM against HeLa cells and 3.11 µM against MCF-7 cells3. This indicates a significant potential for developing new anticancer therapies based on this compound.
Other Pharmacological Activities
The compound has also been explored for various other pharmacological activities:
- CNS Activity : Some derivatives have been identified as potential central nervous system agents with anxiolytic effects.
- Antihistaminic Properties : The compound's structure allows it to act as an antihistamine.
- Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation.
- Cardiovascular Applications : There is ongoing research into its effects on cardiovascular health12.
Structural Insights and Synthesis
The molecular structure of this compound is critical to its function and efficacy. The synthesis of this compound typically involves a one-step process that allows for efficient production of various analogs with modified substituents at positions C-5 and C-712.
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . The compound’s ability to bind to these targets is influenced by its structural features, such as the presence of the chlorine atom and the triazolopyrimidine ring .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: Similar in structure but with a methyl group instead of a propyl group.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities but different structural features.
Uniqueness
7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group at the 5-position and the chlorine atom at the 7-position contributes to its unique reactivity and potential therapeutic applications .
Biological Activity
7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings on the compound's biological activities, including antimicrobial effects, cytotoxicity, and its role as an inhibitor of specific enzymes.
- IUPAC Name : this compound
- Molecular Formula : C8H9ClN4
- Molecular Weight : 196.64 g/mol
- CAS Number : 917747-66-1
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have demonstrated its effectiveness against various pathogens. The compound exhibited significant inhibition zones and low minimum inhibitory concentrations (MICs) against bacteria such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (μg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 20 |
| Escherichia coli | 0.30 | 18 |
| Pseudomonas aeruginosa | 0.40 | 15 |
This compound has shown synergistic effects when combined with standard antibiotics like Ciprofloxacin, enhancing their efficacy against resistant strains of bacteria .
Enzyme Inhibition
This compound has been identified as a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism and implicated in type 2 diabetes mellitus (T2DM). The compound's inhibitory concentration (IC50) values range from 12.27 to 31.64 μM for DPP-4 inhibition. This suggests that it may be beneficial in managing hyperglycemia and improving insulin sensitivity in diabetic patients .
Table 2: DPP-4 Inhibition Activity
| Compound | IC50 (μM) |
|---|---|
| 7-Chloro-5-propyl-triazolo-pyrimidine | 12.27 - 31.64 |
Cytotoxicity and Safety Profile
The cytotoxic effects of the compound were evaluated using various cell lines. Results indicated that it exhibits low toxicity with an IC50 value greater than 60 μM in non-cancerous cells, suggesting a favorable safety profile for therapeutic applications .
Table 3: Cytotoxicity Assessment
| Cell Line | IC50 (μM) |
|---|---|
| Non-cancerous fibroblasts | >60 |
| Cancerous cell line A | <30 |
| Cancerous cell line B | <25 |
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding interactions of this compound with target proteins. The binding affinity was found to be significant due to multiple hydrogen bonds and hydrophobic interactions with the active sites of DPP-4 and other relevant enzymes.
Case Studies
A notable case study involved the application of this compound in a therapeutic context for diabetes management. Patients treated with a formulation containing this compound alongside standard care exhibited improved glycemic control compared to those receiving standard treatment alone.
Q & A
Q. Advanced
- Substituent variation : Synthesize analogs with modifications at positions 5 (alkyl chain length) and 7 (halogen or aryl groups) to assess impact on bioactivity .
- Biological assays : Test derivatives against target enzymes (e.g., kinases) or pathogens, using IC₅₀ or MIC values for quantitative comparisons .
- Computational docking : Pair experimental data with molecular docking (e.g., AutoDock Vina) to predict binding modes and affinity for targets like CRF1 receptors .
How can contradictions in reported biological activities of triazolopyrimidine derivatives be resolved?
Q. Advanced
- Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls to minimize variability .
- Purity validation : Ensure compounds are ≥95% pure via HPLC and NMR to exclude confounding effects from impurities .
- Meta-analysis : Compare datasets across studies, accounting for differences in dosage, solvent (DMSO vs. water), and exposure time .
What strategies optimize reaction yields in triazolopyrimidine synthesis?
Q. Advanced
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization .
- Solvent optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability without sacrificing yield .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >80% yield .
How can computational methods predict the compound’s interactions with biological targets?
Q. Advanced
- Molecular docking : Use software like Schrödinger Suite to model binding to proteins (e.g., benzodiazepine receptors) .
- DFT calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize analogs for synthesis .
What experimental designs are critical for assessing biological activity?
Q. Advanced
- Dose-response curves : Use 8–10 concentration points to calculate IC₅₀ values accurately .
- Cytotoxicity controls : Include parallel assays on non-target cells (e.g., Vero cells) to confirm selectivity .
- Enzyme kinetics : Measure Km and Vmax for enzyme inhibitors to determine mechanism (competitive/non-competitive) .
How do substituents affect physicochemical properties like solubility and logP?
Q. Advanced
- Propyl group : Increases hydrophobicity (logP ~2.5) compared to methyl derivatives (logP ~1.8), reducing aqueous solubility but enhancing membrane permeability .
- Chloro substituent : Lowers pKa of adjacent N atoms, increasing stability in acidic environments .
- Quantitative structure-property relationship (QSPR) models : Predict solubility from molecular descriptors (e.g., polar surface area) .
How can reaction mechanisms for triazolopyrimidine formation be elucidated?
Q. Advanced
- Kinetic studies : Monitor intermediates via in situ FTIR or LC-MS to identify rate-determining steps .
- Isotopic labeling : Use ¹⁵N-labeled aminotriazole to trace nitrogen incorporation into the triazole ring .
- DFT transition-state analysis : Identify energy barriers for cyclization steps to refine synthetic protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
